molecular formula C14H8ClFN2O2S B119616 Benzo(b)thiophen-3-amine, 5-chloro-N-(4-fluorophenyl)-2-nitro- CAS No. 149338-26-1

Benzo(b)thiophen-3-amine, 5-chloro-N-(4-fluorophenyl)-2-nitro-

Cat. No. B119616
M. Wt: 322.7 g/mol
InChI Key: GSOBTPZMZQWOQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzo(b)thiophen-3-amine, 5-chloro-N-(4-fluorophenyl)-2-nitro- is a chemical compound that belongs to the class of nitrobenzenes. It is used in scientific research for various purposes, including drug discovery and development.

Mechanism Of Action

The mechanism of action of Benzo(b)thiophen-3-amine, 5-chloro-N-(4-fluorophenyl)-2-nitro- is not fully understood. However, studies have suggested that it may act by inhibiting the activity of certain enzymes involved in cell proliferation and inflammation. It may also induce apoptosis in cancer cells by activating certain signaling pathways.

Biochemical And Physiological Effects

Benzo(b)thiophen-3-amine, 5-chloro-N-(4-fluorophenyl)-2-nitro- has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis in cancer cells, and inhibit the production of inflammatory cytokines. It has also been found to have antibacterial activity against certain strains of bacteria.

Advantages And Limitations For Lab Experiments

One of the advantages of using Benzo(b)thiophen-3-amine, 5-chloro-N-(4-fluorophenyl)-2-nitro- in lab experiments is its potential as an anticancer and anti-inflammatory agent. It may also have antibacterial activity, which could be useful in the development of new antibiotics. However, one of the limitations of using this compound is its toxicity, which may limit its use in certain experiments.

Future Directions

There are several future directions for the use of Benzo(b)thiophen-3-amine, 5-chloro-N-(4-fluorophenyl)-2-nitro-. One direction is the development of new anticancer and anti-inflammatory drugs based on this compound. Another direction is the investigation of its antibacterial activity and the development of new antibiotics. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential for use in other scientific research areas.

Synthesis Methods

The synthesis of Benzo(b)thiophen-3-amine, 5-chloro-N-(4-fluorophenyl)-2-nitro- involves the reaction of 5-chloro-2-nitroaniline and 2-bromo-1-benzothiophene in the presence of a palladium catalyst. The reaction takes place in a solvent such as dimethylformamide or dimethyl sulfoxide at high temperature and pressure. The yield of the final product depends on the reaction conditions and the purity of the starting materials.

Scientific Research Applications

Benzo(b)thiophen-3-amine, 5-chloro-N-(4-fluorophenyl)-2-nitro- has been used in scientific research for various purposes, including drug discovery and development. It has been found to have potential as an anticancer agent, with studies showing that it can induce apoptosis (programmed cell death) in cancer cells. It has also been investigated for its potential as an anti-inflammatory agent, with studies showing that it can inhibit the production of inflammatory cytokines. In addition, it has been found to have antibacterial activity against certain strains of bacteria.

properties

CAS RN

149338-26-1

Product Name

Benzo(b)thiophen-3-amine, 5-chloro-N-(4-fluorophenyl)-2-nitro-

Molecular Formula

C14H8ClFN2O2S

Molecular Weight

322.7 g/mol

IUPAC Name

5-chloro-N-(4-fluorophenyl)-2-nitro-1-benzothiophen-3-amine

InChI

InChI=1S/C14H8ClFN2O2S/c15-8-1-6-12-11(7-8)13(14(21-12)18(19)20)17-10-4-2-9(16)3-5-10/h1-7,17H

InChI Key

GSOBTPZMZQWOQV-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1NC2=C(SC3=C2C=C(C=C3)Cl)[N+](=O)[O-])F

Canonical SMILES

C1=CC(=CC=C1NC2=C(SC3=C2C=C(C=C3)Cl)[N+](=O)[O-])F

Other CAS RN

149338-26-1

synonyms

5-chloro-N-(4-fluorophenyl)-2-nitro-benzothiophen-3-amine

Origin of Product

United States

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